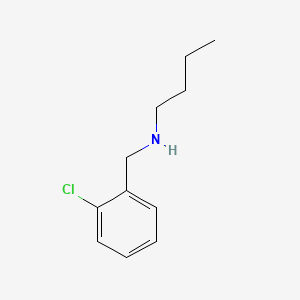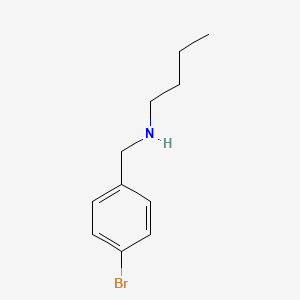
5,7-ジメチル-4-オキソ-4H-クロメン-3-カルバルデヒド
概要
説明
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
5,7-ジメチルクロモン-3-カルバルデヒド: は、有機合成における汎用性の高い中間体です。その構造により、縮合、環化、求核付加などのさまざまな化学反応が可能になり、複雑な有機分子の合成に役立つ化合物となっています。 研究者はこのクロモン誘導体を用いて、医薬品化学および材料科学における潜在的な用途を持つ新規有機化合物を創製しています .
医薬品化学
医薬品化学において、5,7-ジメチルクロモン-3-カルバルデヒドは、生物活性を有する化合物の合成のための前駆体として役立ちます。クロモンは、抗炎症、抗ウイルス、抗がん特性で知られています。 クロモンコアを修飾することで、科学者は、効力が向上し、副作用が減少した新規薬物を開発できます .
光物理学的研究
5,7-ジメチル-4-オキソ-4H-クロメン-3-カルバルデヒドのクロモンコアは、興味深い光物理学的特性を示します。これは、蛍光、リン光、非線形光学に関する研究に使用できます。 これらの研究は、光学デバイス、センサー、イメージング技術のための新しい材料の開発に貢献しています .
材料科学
その独特の電子構造により、5,7-ジメチルクロモン-3-カルバルデヒドは、有機半導体、染料、顔料の開発において材料科学で研究されています。 重合する能力も、特定の機械的および熱的特性を持つ新規高分子材料を製造するための候補としています .
触媒
この化合物は、触媒に使用される金属錯体のリガンドとして作用できます。クロモン部分はさまざまな金属と配位することができ、さまざまな化学変換を促進する触媒につながります。 これは、効率的で環境に優しい触媒が求められるグリーンケミストリーにおいて特に役立ちます .
分析化学
分析化学において、5,7-ジメチル-4-オキソ-4H-クロメン-3-カルバルデヒドは、アルデヒドおよびケトンの検出および定量のための誘導体化剤として使用できます。 その反応性により、クロマトグラフィーまたは分光法を使用して簡単に検出できる安定な誘導体を形成できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . hMAO-B is an enzyme that plays a significant role in the oxidative deamination of biologically significant monoamines . It principally metabolizes dopamine and beta phenyl ethyl amines .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . It shows positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B . This interaction results in the inhibition of the oxidative deamination process catalyzed by MAOs, which is a substantial cause of neurodegenerative processes .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolic pathways of dopamine and beta phenyl ethyl amines . This can lead to an accumulation of these monoamines, potentially affecting various neurological processes. The downstream effects of this inhibition are still under investigation.
Result of Action
The inhibition of hMAO-B by 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can lead to a decrease in the oxidative deamination of dopamine and beta phenyl ethyl amines . This could potentially slow down neurodegenerative processes, offering a promising avenue for the treatment of diseases like Parkinson’s and Alzheimer’s .
生化学分析
Biochemical Properties
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO), which is involved in the oxidative deamination of monoamines. This interaction is crucial in the context of neurodegenerative diseases, where the inhibition of MAO can help mitigate the production of reactive oxygen species (ROS) that cause cellular damage . Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis. Moreover, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound’s interaction with MAO results in the inhibition of the enzyme’s activity, reducing the production of ROS and protecting cells from oxidative stress . Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA or transcription factors.
特性
IUPAC Name |
5,7-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKCOCQJKGTQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334834 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-76-8 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)





![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)


